

ABBV-712 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: ABBV-712

Cat. No.: B15611606

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Introduction

ABBV-712 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3][4] TYK2 plays a critical role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12) and IL-23, which are implicated in various autoimmune and inflammatory diseases.[1][4] **ABBV-712** targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase.[4] This application note provides detailed protocols for key in vitro assays to characterize the activity and selectivity of **ABBV-712**.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of **ABBV-712**.

Table 1: In Vitro Potency of **ABBV-712**

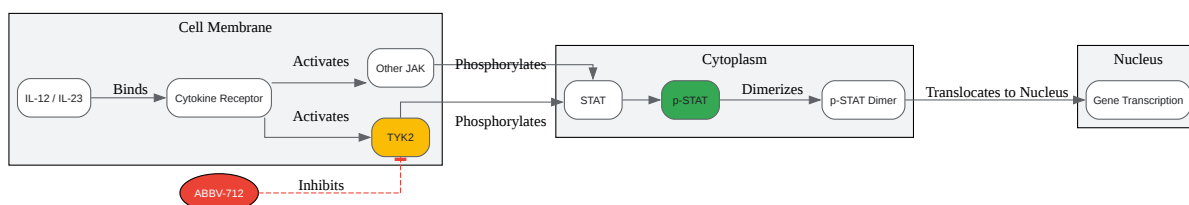
Assay Type	Target/System	EC50 (μM)
Biochemical Assay	TYK2 JH2 Domain	0.01[2]
Cellular Assay	TYK2-dependent signaling	0.19[2]
Human Whole Blood Assay	TYK2-dependent signaling	0.17[2]

Table 2: In Vitro Selectivity of **ABBV-712** against other JAK Family Kinases

Kinase	EC50 (μM)
JAK1	>25[1]
JAK2	>25[1]
JAK3	>25[1]

Signaling Pathway

ABBV-712 inhibits the TYK2 signaling pathway, which is activated by cytokines such as IL-12 and IL-23. This inhibition prevents the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of pro-inflammatory genes.



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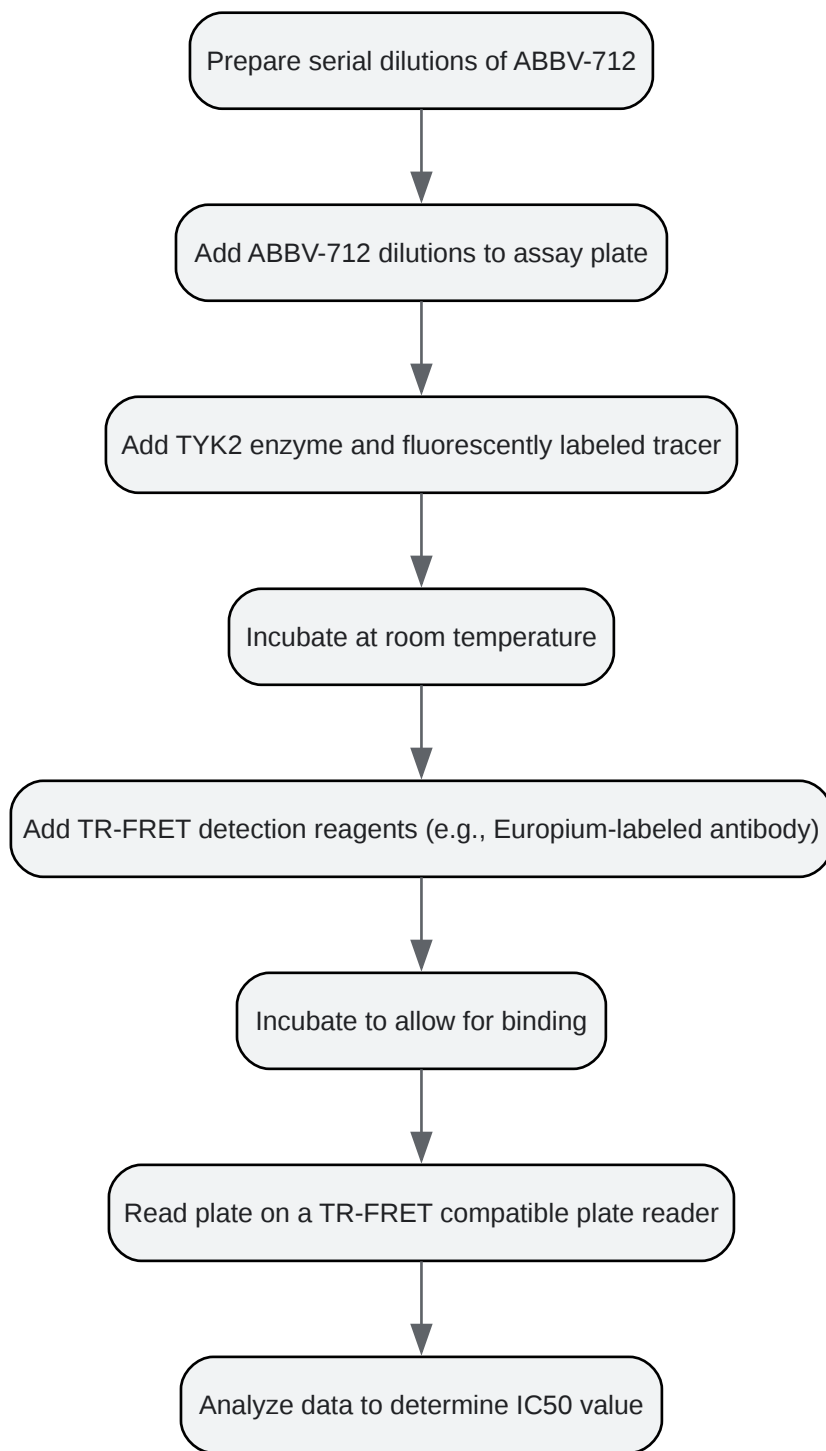
TYK2 Signaling Pathway and Point of Inhibition by **ABBV-712**.

Experimental Protocols

TYK2 Kinase Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of **ABBV-712** to the TYK2 protein.

Experimental Workflow:



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Workflow for TYK2 TR-FRET Binding Assay.

Materials:

- Recombinant human TYK2 protein
- Fluorescently labeled kinase tracer (ATP-competitive)
- Europium-labeled anti-tag antibody (specific to the tag on the TYK2 protein)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **ABBV-712**
- 384-well low-volume assay plates
- TR-FRET compatible plate reader

Procedure:

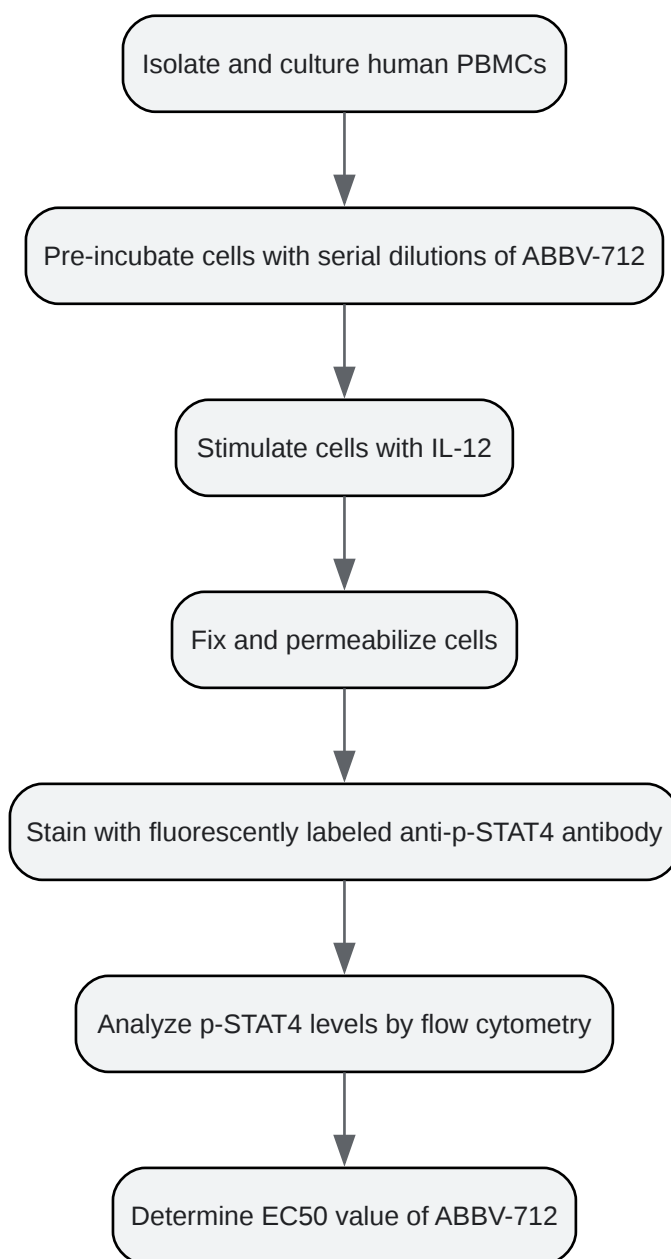
- Compound Preparation: Prepare a serial dilution of **ABBV-712** in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
- Reaction Setup:
 - Add 5 µL of diluted **ABBV-712** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 5 µL of a solution containing the TYK2 enzyme and the Europium-labeled antibody in assay buffer.
 - Initiate the binding reaction by adding 5 µL of the fluorescently labeled tracer in assay buffer.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Detection: Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the **ABBV-712** concentration and fit the data to a

sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Phospho-STAT4 (p-STAT4) Assay

This protocol describes a cell-based assay to measure the inhibition of IL-12-induced STAT4 phosphorylation by **ABBV-712** in human peripheral blood mononuclear cells (PBMCs).

Experimental Workflow:



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